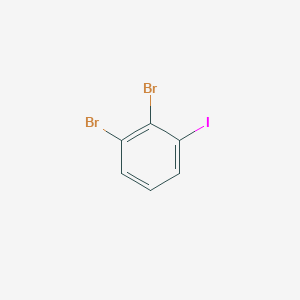

1,2-Dibromo-3-iodobenzene

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

1,2-dibromo-3-iodobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Br2I/c7-4-2-1-3-5(9)6(4)8/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCHQXLLXCYZJFP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)I)Br)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Br2I | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.80 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1,2 Dibromo 3 Iodobenzene

Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. For 1,2-dibromo-3-iodobenzene, the primary disconnections involve the carbon-halogen bonds (C-Br and C-I).

Two logical retrosynthetic pathways emerge from this analysis:

Pathway A: Disconnection of the C-I bond. This pathway leads to the precursor 1,2-dibromobenzene (B107964) . The forward reaction would then involve a regioselective iodination of 1,2-dibromobenzene at the C3 position. This approach relies on controlling the regioselectivity of electrophilic aromatic substitution on a disubstituted benzene (B151609) ring.

Pathway B: Disconnection of the C-Br and C-I bonds via a functional group interconversion. A common strategy for introducing halogens onto an aromatic ring is through the Sandmeyer reaction, which utilizes a diazonium salt derived from an amino group. Disconnecting the iodine atom via a Sandmeyer reaction leads to the precursor 2,3-dibromoaniline . This aniline derivative can be further retrosynthetically simplified by disconnecting the C-Br and C-N bonds, ultimately leading back to aniline or other simple benzene derivatives.

These key disconnections guide the design of synthetic strategies, highlighting the importance of regiocontrol in aromatic substitution reactions.

Precursor Design and Selection Strategies

The selection of an appropriate precursor is critical for the successful synthesis of this compound. Based on the retrosynthetic analysis, two primary precursor strategies can be considered.

Strategy 1: 1,2-Dibromobenzene as the Precursor

1,2-Dibromobenzene is a commercially available starting material. The challenge in using this precursor lies in achieving the regioselective introduction of an iodine atom at the C3 position. The two bromine atoms are ortho, para-directing deactivators. Therefore, direct electrophilic iodination would likely lead to a mixture of products, with substitution occurring at positions para to each bromine atom (C4 and C5) being sterically and electronically favored. Achieving the desired C3-iodination would require specific reaction conditions or a multi-step sequence to override the inherent directing effects.

Strategy 2: 2,3-Dibromoaniline as the Precursor

2,3-Dibromoaniline serves as a versatile precursor that allows for the introduction of the iodine atom at the desired position via a Sandmeyer reaction. The synthesis of 2,3-dibromoaniline itself can be achieved from aniline through a sequence of bromination and protection/deprotection steps to control the regioselectivity. For instance, aniline can be acetylated to form acetanilide, which can then be brominated. The acetamido group is an ortho, para-director, and controlling the reaction conditions can lead to the formation of 2-bromoacetanilide and 2,4-dibromoacetanilide. Subsequent hydrolysis and further bromination steps, potentially involving the use of blocking groups, would be necessary to arrive at the 2,3-dibromo substitution pattern wikipedia.org.

Direct Halogenation Approaches

Direct halogenation of an aromatic ring to install three different halogens in a specific vicinal arrangement is a formidable challenge due to the difficulty in controlling regioselectivity.

Achieving the 1,2-dibromo-3-iodo substitution pattern through direct, sequential halogenation of benzene is impractical due to the formation of complex isomeric mixtures. However, starting from a substituted benzene can provide better control.

If one were to start with 1,2-dibromobenzene, direct iodination would need to overcome the directing effects of the two bromine atoms. While halogens are deactivating, they direct incoming electrophiles to the ortho and para positions. In 1,2-dibromobenzene, the positions para to the bromines (C4 and C5) are the most activated of the remaining positions. Therefore, standard electrophilic iodination conditions (e.g., I₂, HNO₃) would likely yield 1,2-dibromo-4-iodobenzene and 1,2-dibromo-5-iodobenzene as major products. Achieving iodination at the C3 position would require specialized catalysts or reaction conditions that could potentially operate through a different mechanism or exploit subtle differences in steric and electronic environments.

A more plausible approach involving sequential halogenation relies on the use of a precursor with a functional group that can be converted into a halogen. The use of 2,3-dibromoaniline is a prime example of this strategy.

The synthesis of this compound from 2,3-dibromoaniline can be accomplished via a Sandmeyer-type reaction. This two-step process involves:

Diazotization: The amino group of 2,3-dibromoaniline is converted into a diazonium salt by treatment with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid (e.g., H₂SO₄ or HCl) at low temperatures (0-5 °C) byjus.comthieme-connect.de.

Iodination: The resulting diazonium salt is then treated with a source of iodide, such as potassium iodide (KI), to replace the diazonium group with an iodine atom byjus.comthieme-connect.de. This reaction often proceeds without the need for a copper catalyst, which is typically required for the introduction of chlorine or bromine in the classic Sandmeyer reaction wikipedia.org.

This sequential approach offers excellent control over the regioselectivity for the introduction of the iodine atom, as its position is predetermined by the location of the amino group in the precursor.

| Precursor | Reagents | Product | Reaction Type |

| 2,3-Dibromoaniline | 1. NaNO₂, H₂SO₄, 0-5 °C; 2. KI | This compound | Diazotization-Iodination (Sandmeyer-type) |

Directed ortho-Metalation (DoM) Strategies in Synthesis

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. This strategy involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, to form an aryllithium intermediate. This intermediate can then be trapped with an electrophile to introduce a substituent at the desired position wikipedia.orgunblog.frresearchgate.net.

In the context of synthesizing this compound, a DoM strategy could theoretically be employed starting from a precursor bearing a suitable DMG. For example, if one were to start with 1,2-dibromobenzene, direct lithiation is challenging as there is no strong DMG present. However, halogen atoms themselves can act as weak directing groups or facilitate halogen-lithium exchange.

A more plausible DoM approach would involve a precursor with a potent DMG. For instance, starting with a compound like 2,3-dibromophenol, the hydroxyl group could be protected as a strong DMG, such as a carbamate group (-OCONR₂). This group is known to be a powerful director for ortho-lithiation nih.gov.

A hypothetical sequence could be:

Protection: Convert 2,3-dibromophenol to 2,3-dibromophenyl diethylcarbamate.

Directed ortho-Metalation: Treat the carbamate with a strong base like sec-butyllithium in the presence of TMEDA at low temperature (-78 °C) to deprotonate the position ortho to the carbamate group (the C6 position).

Electrophilic Quench: This lithiated species could then be quenched with an iodine electrophile such as molecular iodine (I₂) to introduce the iodine atom.

Deprotection: Removal of the carbamate group would yield the desired product.

However, a significant challenge in applying DoM to polyhalogenated benzenes is the competing halogen-lithium exchange reaction, which is often faster than deprotonation, especially with bromine and iodine. The C-I bond is significantly more susceptible to lithium-halogen exchange than the C-Br bond mdpi.comresearchgate.net. Therefore, attempting to directly lithiate a bromoiodobenzene precursor would likely result in exchange at the iodine position.

An alternative strategy could involve the ortho-lithiation of 1,2-dibromobenzene itself, although this is less efficient without a strong directing group. The bromine atoms can exert a weak directing effect, and under specific conditions, deprotonation at the C3 position might be achieved. Subsequent trapping with an iodine source would then yield the target molecule.

| Starting Material | Reagents | Intermediate | Product |

| 1,2-Dibromobenzene | 1. s-BuLi/TMEDA, -78 °C; 2. I₂ | 3-Lithio-1,2-dibromobenzene | This compound |

This table represents a potential, albeit challenging, DoM route. The success of this reaction would heavily depend on carefully controlled conditions to favor deprotonation over other side reactions.

Challenges in DoM-Mediated Polyhalogenation

Directed ortho-Metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. The process involves deprotonation at the position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, followed by quenching with an electrophile. baranlab.orgunblog.fr However, the application of DoM for the synthesis of polyhalogenated benzenes like this compound is fraught with significant challenges.

The primary difficulty arises from competing side reactions and the influence of existing halogen substituents. While many functional groups can act as DMGs, halogens themselves can complicate the reaction pathway. uwindsor.caharvard.edu Specifically, when an aryl halide is treated with an alkyllithium base, a competitive reaction known as halogen-metal exchange can occur faster than the desired ortho-deprotonation (DoM). This is particularly problematic for aryl bromides and iodides. uwindsor.ca Instead of removing a proton, the organolithium reagent swaps its lithium atom for the bromine or iodine atom, leading to an aryllithium species at an undesired position.

Steric hindrance is another major obstacle. As more halogen atoms are introduced onto the benzene ring, the remaining C-H bonds become increasingly sterically hindered. This can significantly slow down or completely prevent the approach of the bulky organolithium base-DMG complex, making subsequent ortho-lithiation steps inefficient. uwindsor.ca

Furthermore, the electronic effects of multiple halogens can deactivate the ring towards deprotonation. The hierarchy and additive effects of different DMGs can also lead to complex regiochemical outcomes, where metalation may be directed to a position that is not the intended site for introducing the next halogen. uwindsor.caharvard.edu The choice of base and solvent is critical, as these parameters can influence the aggregation state of the organolithium reagent and shift the balance between DoM and competing pathways. uwindsor.ca

Sandmeyer-Type Reactions and Diazotization Routes

The Sandmeyer reaction provides a classical and versatile method for the synthesis of aryl halides from aryl diazonium salts, which are typically generated from the corresponding anilines. wikipedia.orglscollege.ac.inbyjus.com This radical-nucleophilic aromatic substitution is instrumental for introducing bromine and iodine into an aromatic ring, often with regiocontrol that is complementary to electrophilic aromatic substitution. lscollege.ac.in

The core of the methodology is the conversion of an aromatic primary amine to a diazonium salt (Ar-N₂⁺X⁻) via diazotization. This is typically achieved by treating the amine with a nitrite source, such as sodium nitrite (NaNO₂), in the presence of a strong acid at low temperatures (0–5 °C). organicmystery.com

For the synthesis of this compound, a potential precursor would be 2,3-dibromoaniline or a related isomer. The subsequent displacement of the diazonium group is then performed.

Bromination : To introduce a bromine atom, the diazonium salt solution is treated with a copper(I) bromide (CuBr) catalyst. lscollege.ac.inbyjus.com The copper(I) species facilitates the conversion of the diazonium salt to an aryl radical, with the loss of nitrogen gas, which then reacts to form the aryl bromide. lscollege.ac.inbyjus.com

Iodination : The introduction of iodine is often simpler. Aryl iodides can be prepared by treating the diazonium salt with an aqueous solution of potassium iodide (KI) or sodium iodide (NaI). organicmystery.com In many cases, a copper catalyst is not required for iodination, as the iodide ion itself is a sufficiently strong nucleophile to effect the substitution. organic-chemistry.orglibretexts.org

These reactions can be performed sequentially on a molecule with multiple amino groups or by starting with a pre-halogenated aniline to introduce the final halogen.

Achieving high yields and minimizing byproducts in Sandmeyer-type reactions requires careful optimization of several parameters. Competing reactions, such as hydrolysis to form phenols or intermolecular azo coupling, can significantly reduce the yield of the desired aryl halide. reddit.com

Key Optimization Parameters:

| Parameter | Condition/Reagent | Purpose and Effect |

| Catalyst | Cu(I) halides (CuBr, CuCl) | Essential for bromination and chlorination. A mixture of Cu(I) and Cu(II) has been used in some protocols. nih.gov |

| Halide Source | KBr, KI, NBS, CH₂I₂ | The choice of halide source can impact reactivity. For iodination, aqueous KI is common. reddit.comresearchgate.net Electrochemical methods can use sources like NBS or CH₂I₂. researchgate.net |

| Acid/Solvent | H₂SO₄, HCl, p-TsOH in MeCN or H₂O | The choice of acid and solvent system affects the stability of the diazonium salt. reddit.com Some modern protocols use ionic liquids or cation-exchange resins as the proton source. organic-chemistry.orgresearchgate.net |

| Temperature | 0–5 °C for diazotization; variable for substitution | Low temperature is crucial for diazonium salt stability. The substitution step temperature can be varied to control reaction rate and selectivity. nih.gov |

| Additives | Phase-transfer catalysts (e.g., dibenzo-18-crown-6), ligands (e.g., 1,10-phenanthroline) | Can improve the solubility and reactivity of the reagents, leading to higher yields. nih.gov |

For example, one study found that using an equimolar catalytic mixture of CuBr and CuBr₂ along with a phase-transfer catalyst in acetonitrile provided excellent yields of aryl bromides. nih.gov In cases of multiple diazotizations on the same ring, controlling the stoichiometry and reaction temperature is critical to avoid the formation of polymeric materials and heterocyclic byproducts. reddit.com Recent developments have also focused on metal-free and photochemical Sandmeyer-type reactions to provide more sustainable alternatives. nih.govacs.org

Organometallic Precursor Strategies

Modern synthetic chemistry increasingly relies on organometallic cross-coupling reactions to form C-C and C-X (where X is a halogen) bonds with high precision. These strategies are particularly useful for constructing complex, highly substituted molecules like this compound.

Palladium catalysts, particularly when paired with specialized phosphine (B1218219) ligands, are highly effective for converting aryl triflates (Ar-OTf) into aryl halides. Aryl triflates are readily prepared from phenols, making them versatile precursors. This transformation provides a direct method for introducing bromine or chlorine atoms onto a pre-functionalized aromatic ring.

The reaction typically employs a palladium source like Pd₂(dba)₃ and a sterically hindered dialkylbiaryl phosphine ligand. nih.gov A key development in this area was the use of potassium fluoride (B91410) (KF) as an additive, which significantly improved reaction efficiency and simplified the conditions by eliminating the need for other complex additives. organic-chemistry.org This method has a broad substrate scope and tolerates a variety of functional groups, including existing halogens, making it suitable for the synthesis of polyhalogenated products. nih.govorganic-chemistry.org

Table of Palladium-Catalyzed Bromination of Aryl Triflates

| Aryl Triflate Substrate | Product | Yield (%) |

| 4-tert-Butylphenyl triflate | 1-Bromo-4-tert-butylbenzene | 96 |

| 3-Bromophenyl triflate | 1,3-Dibromobenzene | 88 |

| Estrone-derived vinyl triflate | Estrone-derived vinyl bromide | 92 |

Data compiled from studies on palladium-catalyzed halogenation. Yields are for isolated products under optimized conditions. nih.gov

Copper-mediated halogen exchange, often referred to as an "aromatic Finkelstein reaction," is a powerful method for converting aryl bromides into aryl iodides. organic-chemistry.orgacs.org This transformation is particularly relevant for the synthesis of this compound, as it could potentially be used as a final step to introduce the iodine atom selectively from a 1,2,3-tribromobenzene precursor.

The reaction was significantly advanced by the development of a mild and general method using a catalytic system of copper(I) iodide (CuI) and a diamine ligand, such as (±)-trans-N,N′-dimethyl-1,2-cyclohexanediamine. frontiersin.orgnih.gov The process is typically carried out with sodium iodide (NaI) as the iodine source in a solvent like dioxane at elevated temperatures. frontiersin.orgnih.gov

This catalytic system is compatible with a wide range of functional groups. acs.orgresearchgate.net However, the reaction's efficiency can be sensitive to steric hindrance, which is a consideration for highly substituted substrates. organic-chemistry.org The choice of solvent and the solubility of the halide salts are also critical factors, with heterogeneous mixtures often providing better results than homogeneous ones. organic-chemistry.org This method represents one of the most efficient processes to date for the smooth conversion of aryl bromides to their corresponding iodides. frontiersin.orgnih.gov

Novel and Emerging Synthetic Pathways to Polyhalogenated Benzenes

The synthesis of polyhalogenated benzenes is continually evolving, with new methodologies being developed to improve efficiency, safety, and environmental friendliness. Two of the most promising areas of innovation are flow chemistry and photoredox catalysis. These approaches offer significant advantages over traditional batch processing for the synthesis of complex halogenated aromatic compounds.

Flow Chemistry Approaches

Flow chemistry, or continuous flow processing, has emerged as a powerful tool in chemical synthesis, offering enhanced safety, better process control, and scalability. pharmablock.com In the context of synthesizing polyhalogenated benzenes, flow chemistry is particularly advantageous for managing highly reactive and potentially hazardous intermediates, such as diazonium salts, which are central to the Sandmeyer reaction. acs.orgacs.orgsci-hub.se

The diazotization of anilines and the subsequent Sandmeyer reaction can be seamlessly integrated into a continuous flow system. pharmablock.comacs.orgacs.orgsci-hub.se In such a setup, the aniline derivative, a diazotizing agent (e.g., sodium nitrite in acidic solution), and the halide source are continuously pumped and mixed in a microreactor. The precise control over reaction parameters such as temperature, pressure, and residence time afforded by flow reactors allows for the rapid and safe generation and consumption of the unstable diazonium intermediate. pharmablock.com

Key advantages of employing flow chemistry for the Sandmeyer reaction in the synthesis of polyhalogenated benzenes include:

Enhanced Safety: The small reaction volumes within the microreactor minimize the risks associated with the accumulation of explosive diazonium salts. pharmablock.com

Improved Yield and Purity: Precise control over stoichiometry and temperature can lead to higher yields and reduced formation of byproducts.

Scalability: The production capacity can be easily scaled up by running the flow system for longer durations or by using multiple reactors in parallel. pharmablock.com

| Parameter | Batch Process | Flow Process |

| Reaction Scale | Milligrams to kilograms | Grams to tons |

| Safety | Risk of diazonium salt accumulation | Minimized risk due to small reactor volume |

| Process Control | Difficult to maintain homogeneity | Precise control over temperature, pressure, and mixing |

| Scalability | Requires process re-optimization | Linear scalability by time or parallelization |

Photoredox Catalysis in Halogenation

Visible-light photoredox catalysis has revolutionized organic synthesis by enabling a wide range of transformations under mild and environmentally benign conditions. nih.gov This methodology utilizes a photocatalyst that, upon absorption of visible light, can initiate single-electron transfer processes to activate substrates for subsequent reactions, including the halogenation of aromatic C-H bonds.

For the synthesis of polyhalogenated benzenes, photoredox catalysis offers a potential alternative to traditional electrophilic aromatic substitution methods, which often require harsh reagents and catalysts. The direct C-H iodination of a dibromobenzene substrate, for instance, could be envisioned using a suitable photocatalyst, an iodine source, and a light source.

The general mechanism for a photoredox-catalyzed C-H halogenation involves the following steps:

Excitation of the Photocatalyst: The photocatalyst absorbs visible light and is promoted to an excited state.

Single-Electron Transfer (SET): The excited photocatalyst can either oxidize or reduce the aromatic substrate or the halogen source to generate a radical intermediate.

Halogenation: The generated radical species react to form the halogenated product.

Catalyst Regeneration: The photocatalyst is returned to its ground state, completing the catalytic cycle.

While specific examples of photoredox-catalyzed C-H iodination of dibromobenzenes to produce this compound are not yet prevalent in the literature, the general applicability of this method to a wide range of aromatic substrates suggests its potential for the synthesis of such polyhalogenated compounds. nih.gov

| Catalyst Type | Substrate Scope | Reaction Conditions | Potential for Polyhalogenation |

| Iridium-based photocatalysts | Electron-rich and electron-neutral arenes | Visible light, room temperature | High, regioselectivity can be a challenge |

| Ruthenium-based photocatalysts | Wide range of arenes and heterocycles | Visible light, mild conditions | Good, depends on directing groups |

| Organic dye photocatalysts | Activated and unactivated arenes | Visible light, various solvents | Promising, catalyst design is key |

Reactivity and Mechanistic Investigations of 1,2 Dibromo 3 Iodobenzene

Differential Reactivity of Halogen Substituents

The synthetic utility of 1,2-Dibromo-3-iodobenzene is largely dictated by the inherent differences in the chemical behavior of its iodine and bromine substituents. This differential reactivity allows for controlled, stepwise functionalization of the aromatic ring.

In the context of palladium-catalyzed cross-coupling reactions, the first step of the catalytic cycle—oxidative addition—is highly dependent on the strength of the carbon-halogen (C-X) bond. The reactivity trend for halogens in this critical step is well-established: C–I > C–Br > C–Cl > C–F. nih.govlibretexts.org This hierarchy is a direct consequence of the corresponding C-X bond dissociation energies; the weaker the bond, the more readily it undergoes oxidative addition to the palladium(0) catalyst.

The carbon-iodine bond is significantly weaker than the carbon-bromine bond. This difference in bond strength means that the iodine atom in this compound is a substantially better leaving group than the two bromine atoms. nih.gov Consequently, under carefully controlled reaction conditions, a palladium catalyst will selectively cleave the C–I bond, leaving the C–Br bonds intact for subsequent transformations.

Table 1: Comparison of Carbon-Halogen Bond Properties

| Property | Carbon-Iodine (C-I) | Carbon-Bromine (C-Br) |

| Average Bond Dissociation Energy | ~228 kJ/mol | ~285 kJ/mol |

| Relative Reactivity in Oxidative Addition | Highest | Intermediate |

This interactive table summarizes the key properties influencing the leaving group ability of iodine versus bromine on an aromatic ring.

Influence of Steric and Electronic Factors on Reactivity

The reactivity of the halogen substituents on this compound is not governed by bond strength alone; steric and electronic factors also play a crucial role. The arrangement of three bulky halogen atoms in adjacent (vicinal) positions on the benzene (B151609) ring creates significant steric hindrance. This crowding can lead to distortion of the benzene ring, altering the bond angles and lengths from ideal values.

This steric strain can influence the accessibility of each carbon-halogen bond to the bulky palladium catalyst complex. The iodine atom, being the largest of the three halogens, contributes significantly to this steric congestion. However, its longer bond length with carbon may position it more favorably for interaction with the catalyst compared to the more tightly bound bromine atoms.

Electronically, all three halogen atoms are electron-withdrawing via induction, which deactivates the aromatic ring towards electrophilic substitution but is a prerequisite for oxidative addition in cross-coupling reactions. The cumulative electron-withdrawing effect of the three halogens enhances the electrophilicity of the substituted carbon atoms, making them susceptible to attack by the electron-rich palladium(0) catalyst. The interplay of these steric and electronic effects is complex but ultimately favors the initial activation of the most labile bond, the C-I bond. nih.gov

Cross-Coupling Reactions Utilizing this compound

The differential reactivity of the C-I and C-Br bonds makes this compound an excellent substrate for sequential and site-selective cross-coupling reactions, enabling the synthesis of highly substituted, non-symmetrical aromatic compounds.

The Suzuki-Miyaura coupling, a palladium-catalyzed reaction between an organohalide and an organoboron compound, is a powerful tool for forming carbon-carbon bonds. researchgate.netmdpi.com For a substrate like this compound, this reaction can be performed in a highly chemoselective manner.

Leveraging the superior leaving group ability of iodine, the first Suzuki-Miyaura coupling can be directed exclusively to the C-3 position. By using mild reaction conditions (e.g., lower temperatures and specific palladium catalysts/ligand systems), it is possible to react an organoboron reagent selectively at the C-I bond. nih.gov This initial step yields a 3-substituted-1,2-dibromobenzene derivative, preserving the two bromine atoms for further functionalization. This strategy is a common and effective method for building molecular complexity in a controlled fashion. nih.gov

Once the iodo position has been selectively functionalized, the resulting 3-aryl-1,2-dibromobenzene can be subjected to a second, distinct Suzuki-Miyaura coupling reaction. To activate the stronger C-Br bonds, more forcing reaction conditions are typically required. nih.gov This may involve increasing the reaction temperature, using a different, more reactive palladium catalyst or ligand, or extending the reaction time.

This stepwise approach allows for the introduction of a different aryl or vinyl group at one of the bromine-bearing positions. The regioselectivity between the two C-Br bonds (at positions 1 and 2) in the second step can be influenced by the steric and electronic properties of the substituent added in the first step, offering further avenues for synthetic control.

Table 2: Representative Sequential Suzuki-Miyaura Coupling of this compound

| Step | Reactant | Coupling Partner | Key Conditions | Product |

| 1 | This compound | Phenylboronic Acid | Pd(PPh₃)₄, Na₂CO₃, 50-70 °C | 3-Phenyl-1,2-dibromobenzene |

| 2 | 3-Phenyl-1,2-dibromobenzene | 4-Methylphenylboronic Acid | PdCl₂(dppf), K₃PO₄, 90-110 °C | 2-Bromo-3-phenyl-1-(4-methylphenyl)benzene |

This interactive table outlines a hypothetical two-step synthetic sequence, demonstrating the selective functionalization first at the iodo- position and subsequently at a bromo- position.

Suzuki-Miyaura Coupling: Selective Functionalization

Catalyst Optimization for Sequential Couplings

The selective functionalization of polyhalogenated arenes like this compound is a significant challenge in synthetic chemistry, demanding precise control over catalyst systems to achieve sequential, site-selective couplings. The inherent differences in the carbon-halogen (C-X) bond dissociation energies (BDEs), which follow the trend C-I < C-Br < C-Cl, provide a basis for chemoselectivity. nih.gov For this compound, the C-I bond is the most labile and thus the most reactive site for oxidative addition to a low-valent metal catalyst, typically palladium(0). nih.gov

Optimization of catalysts for sequential couplings focuses on exploiting this reactivity difference. The goal is to perform a cross-coupling reaction exclusively at the C-I position while leaving the two C-Br bonds intact for subsequent transformations. This requires carefully tuning the catalyst's activity. A catalyst that is too reactive might lead to a mixture of products by also activating the C-Br bonds, while a catalyst with insufficient activity may result in a sluggish or incomplete reaction at the C-I site.

Key factors in catalyst optimization include the choice of metal precursor, the nature of the supporting ligands, and the reaction conditions.

Palladium Precursors: Various Pd(0) and Pd(II) precursors are used, such as Pd(PPh₃)₄, Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)), and Pd(OAc)₂ (palladium(II) acetate). nih.govwhiterose.ac.uk The in situ reduction of Pd(II) to the active Pd(0) species is a common strategy.

Ligands: The ligand plays a crucial role in modulating the steric and electronic properties of the palladium center. Bulky, electron-rich phosphine (B1218219) ligands can enhance the rate of oxidative addition and influence the selectivity of the catalyst. researchgate.net For instance, ligands can stabilize the catalytic species and prevent the formation of less selective palladium nanoparticles. nih.govwhiterose.ac.uk The palladium-to-ligand ratio is also a critical parameter that can be adjusted to control the nature of the active catalytic species, potentially switching between mononuclear and multinuclear palladium complexes, which can exhibit different site-selectivity. whiterose.ac.uk

Reaction Conditions: Temperature, solvent, and the choice of base can be fine-tuned to favor mono-functionalization at the C-I bond. Milder conditions often enhance selectivity, preventing the activation of the stronger C-Br bonds.

By optimizing these parameters, a first selective cross-coupling reaction can be performed at the iodine position. Subsequently, harsher reaction conditions or a more active catalyst system can be employed to functionalize one or both of the bromine positions, enabling the controlled, stepwise synthesis of highly substituted aromatic compounds. whiterose.ac.uk

Sonogashira Coupling: Alkynylation Strategies

The Sonogashira coupling is a powerful method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is particularly effective for the selective alkynylation of this compound at the most reactive C-I position. The reaction is typically catalyzed by a palladium(0) complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.org

The strategy for selective mono-alkynylation relies on the differential reactivity of the carbon-halogen bonds. The C-I bond readily undergoes oxidative addition to the Pd(0) catalyst under mild conditions, whereas the C-Br bonds remain largely unreactive. wikipedia.org This allows for the precise introduction of an alkyne moiety at the C-3 position.

The general mechanism involves two interconnected catalytic cycles:

Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition into the C-I bond of this compound.

Copper Cycle: The terminal alkyne reacts with the copper(I) co-catalyst (e.g., CuI) in the presence of the amine base to form a copper(I) acetylide intermediate.

Transmetalation: The copper acetylide transfers the alkyne group to the palladium(II) complex.

Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the alkynylated product and regenerate the Pd(0) catalyst. wikipedia.org

Recent advancements have also led to the development of copper-free Sonogashira protocols, which can be advantageous for synthesizing products where copper contamination is a concern. organic-chemistry.org In these systems, the choice of palladium catalyst, ligand, and base is critical to facilitate the reaction efficiently. libretexts.org

| Catalyst System | Coupling Partners | Conditions | Selectivity | Reference |

| Pd(PPh₃)₄ / CuI | Terminal Alkyne, Aryl Iodide | Amine base (e.g., Et₃N), Room Temp. | High for C-I over C-Br | wikipedia.org |

| PdCl₂(PPh₃)₂ / CuI | Terminal Alkyne, Aryl Iodide | Amine base, Mild heat | High for C-I | organic-chemistry.org |

| Pd₂(dba)₃ / Bulky Ligand | Terminal Alkyne, Aryl Bromide | Base (e.g., Cs₂CO₃), RT (Copper-free) | Applicable for C-Br bonds | libretexts.org |

This table represents typical conditions for Sonogashira couplings. Specific conditions for this compound would be optimized to ensure selective reaction at the C-I bond.

Negishi Coupling: Zinc-Mediated Cross-Coupling

The Negishi coupling is a versatile cross-coupling reaction that forms C-C bonds by reacting an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.org For this compound, this reaction provides a powerful tool for selective functionalization, again leveraging the higher reactivity of the C-I bond.

The key reagent in this reaction is the organozinc species (R-ZnX), which can be prepared from organolithium or Grignard reagents by transmetalation with a zinc salt (e.g., ZnCl₂), or directly from an organic halide and activated zinc metal. wikipedia.orgnih.gov These organozinc reagents exhibit high functional group tolerance.

The catalytic cycle for the Negishi coupling is analogous to other palladium-catalyzed cross-coupling reactions:

Oxidative Addition: A Pd(0) catalyst adds to the C-I bond of this compound to form an arylpalladium(II) iodide complex.

Transmetalation: The organic group from the organozinc reagent is transferred to the palladium complex, displacing the iodide.

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the desired product, regenerating the Pd(0) catalyst, and completing the cycle. organic-chemistry.org

The mild reaction conditions often associated with Negishi couplings make it particularly suitable for the selective mono-arylation or mono-alkylation at the C-3 position of the this compound scaffold. Nickel catalysts can also be employed and are sometimes preferred for their different reactivity profiles. wikipedia.org

| Catalyst | Organozinc Reagent | Halide Partner | Typical Conditions | Reference |

| Pd(PPh₃)₄ | Aryl-ZnCl | Aryl Iodide | THF, Room Temp. to 50°C | wikipedia.org |

| Pd(P(t-Bu)₃)₂ | Aryl-ZnCl | Aryl Chloride | Toluene (B28343), 100°C | organic-chemistry.org |

| Ni(acac)₂ / Ligand | Alkyl-ZnBr | Aryl Bromide | THF/NMP, 60-80°C | wikipedia.org |

| Pd-PEPPSI-iPent | In situ generated Alkyl-ZnBr | Aryl Bromide | DMA, Mechanochemical | nih.gov |

This table illustrates general conditions for Negishi couplings. For this compound, conditions would be selected to favor selective reaction at the C-I bond.

Heck Reaction: Olefination of Halogenated Arene

The Mizoroki-Heck reaction is a cornerstone of C-C bond formation, creating substituted olefins by coupling an unsaturated halide with an alkene in the presence of a palladium catalyst and a base. nih.govbeilstein-journals.org When applied to this compound, the Heck reaction allows for the selective introduction of a vinyl group at the C-3 position due to the preferential oxidative addition at the C-I bond.

The reaction mechanism typically proceeds as follows:

Oxidative Addition: The active Pd(0) catalyst inserts into the C-I bond of this compound.

Migratory Insertion: The alkene coordinates to the arylpalladium(II) complex and then inserts into the palladium-carbon bond in a syn-periplanar fashion.

β-Hydride Elimination: A hydrogen atom from the adjacent carbon is eliminated, also in a syn-periplanar manner, to form the olefin product and a hydridopalladium(II) complex.

Catalyst Regeneration: The base neutralizes the generated hydrogen halide (HI), regenerating the Pd(0) catalyst. youtube.com

A wide range of olefins, including both electron-rich and electron-poor variants, can be used in the Heck reaction. beilstein-journals.org The choice of catalyst (often generated in situ from precursors like Pd(OAc)₂), ligand (e.g., phosphines), base (e.g., Et₃N, K₂CO₃), and solvent are critical for achieving high yields and selectivity. The reaction is generally tolerant of many functional groups, making it a versatile tool for olefination. youtube.comrsc.org

| Catalyst Precursor | Olefin | Base | Solvent | Key Feature | Reference |

| Pd(OAc)₂ | Styrene (B11656) | Et₃N | DMF or Acetonitrile | Standard conditions | beilstein-journals.org |

| Pd(PPh₃)₄ | Acrylate esters | K₂CO₃ | Toluene | Good for electron-poor olefins | youtube.com |

| Pd(OAc)₂ / Ligand | Various | Organic or Inorganic | Polar aprotic (e.g., DMA) | Broad substrate scope | beilstein-journals.org |

| PdCl₂(PPh₃)₂ | In situ generated alkene | Base | One-pot synthesis | Domino reaction | nih.gov |

This table outlines common conditions for the Heck reaction. Selective olefination of this compound would occur at the C-I position under mild conditions.

Buchwald-Hartwig Amination: Direct Arylation of Amines

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, linking an aryl halide or sulfonate with a primary or secondary amine. wikipedia.orgacsgcipr.org This reaction is highly valuable for synthesizing aryl amines from substrates like this compound, where classical methods like nucleophilic aromatic substitution are ineffective. acsgcipr.org

The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to yield the C-N coupled product and regenerate the Pd(0) catalyst. libretexts.orgjk-sci.com

Key to the success of this reaction is the choice of ligand and base.

Ligands: Bulky, electron-rich phosphine ligands (e.g., biarylphosphines like XPhos or bidentate ligands like BINAP) are crucial. They promote the rates of both oxidative addition and reductive elimination and prevent side reactions. wikipedia.orgjk-sci.com

Base: A strong, non-nucleophilic base is required to deprotonate the amine or the intermediate palladium-amine complex. Common bases include sodium tert-butoxide (NaOt-Bu), lithium bis(trimethylsilyl)amide (LiHMDS), and cesium carbonate (Cs₂CO₃). jk-sci.com

For this compound, the reaction can be controlled to achieve selective amination at the C-I position. The significant difference in reactivity between the C-I and C-Br bonds allows for mono-amination under carefully controlled conditions, leaving the bromine atoms available for further synthetic elaboration. nih.govacs.org

| Ligand Type | Amine Substrate | Base | Aryl Halide Reactivity | Reference |

| Monodentate Biarylphosphines (e.g., XPhos) | Primary & Secondary Amines, Ammonia | NaOt-Bu, LiHMDS | I, Br, Cl, OTf | libretexts.orgjk-sci.com |

| Bidentate Phosphines (e.g., BINAP, DPPF) | Primary Amines | NaOt-Bu | I, Br, OTf | wikipedia.org |

| N-Heterocyclic Carbenes (NHCs) | Various Amines | K₃PO₄, Cs₂CO₃ | I, Br, Cl | acsgcipr.org |

This table summarizes common ligand/base combinations for the Buchwald-Hartwig amination. Selective C-N coupling on this compound would target the C-I bond.

Kumada and Stille Couplings: Alternative Organometallic Approaches

Besides the Sonogashira, Negishi, and Heck reactions, other organometallic cross-coupling methods like the Kumada and Stille couplings offer alternative pathways for the functionalization of this compound.

Kumada Coupling

The Kumada coupling utilizes a Grignard reagent (organomagnesium halide, R-MgX) and an organic halide, catalyzed by nickel or palladium complexes. wikipedia.orgorganic-chemistry.org It was one of the first catalytic cross-coupling methods developed and is valued for the high reactivity and ready availability of Grignard reagents. wikipedia.org

The primary challenge of the Kumada coupling is the high reactivity of the Grignard reagent, which limits the functional group tolerance of the reaction. However, this reactivity can be harnessed for efficient couplings. In the case of this compound, the reaction would proceed with high selectivity at the C-I bond. Nickel catalysts, such as NiCl₂(dppe), are often used and can be more cost-effective than palladium. rsc.orgrhhz.net

Stille Coupling

The Stille reaction involves the coupling of an organotin compound (organostannane, R-SnR'₃) with an organic halide, catalyzed by palladium. organic-chemistry.orgwikipedia.org Organostannanes are advantageous due to their stability to air and moisture and their tolerance of a wide variety of functional groups. wikipedia.org

The reaction mechanism follows the standard cross-coupling catalytic cycle. A key step is the transmetalation of the organic group from the tin atom to the palladium center. This step can sometimes be slow but can be accelerated by the use of additives. harvard.edu The main drawback of the Stille reaction is the toxicity of the organotin compounds and the difficulty in removing tin byproducts from the reaction mixture. organic-chemistry.org For this compound, the Stille coupling offers a mild and selective method for introducing complex organic fragments at the C-3 position.

| Feature | Kumada Coupling | Stille Coupling |

| Organometallic Reagent | Grignard Reagent (R-MgX) | Organostannane (R-SnR'₃) |

| Typical Catalyst | Ni or Pd complexes wikipedia.org | Pd complexes organic-chemistry.org |

| Reactivity of Reagent | Very high | Moderate |

| Functional Group Tolerance | Low | High wikipedia.org |

| Selectivity for C-I | Excellent | Excellent |

| Key Advantage | High reactivity, low-cost reagents organic-chemistry.org | High functional group tolerance, stable reagents wikipedia.org |

| Key Disadvantage | Poor functional group tolerance | Toxicity of tin compounds, purification issues organic-chemistry.org |

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a substitution reaction where a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org Unlike the transition-metal-catalyzed reactions discussed previously, the SNAr mechanism does not involve a metal catalyst. Instead, it proceeds via an addition-elimination pathway. chemistrysteps.com

The mechanism involves two key steps:

Addition: The nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. chemistrysteps.com This step is typically the rate-determining step.

Elimination: The leaving group is expelled from the Meisenheimer complex, restoring the aromaticity of the ring. pressbooks.pub

A crucial requirement for the SNAr reaction to occur is the presence of strong electron-withdrawing groups (EWGs), such as nitro (-NO₂) or carbonyl (-C=O) groups, positioned ortho or para to the leaving group. byjus.commasterorganicchemistry.com These EWGs are necessary to stabilize the negative charge of the Meisenheimer complex through resonance.

The compound this compound lacks any such activating electron-withdrawing groups. The halogen atoms themselves are deactivating towards electrophilic substitution but are not sufficient to activate the ring for nucleophilic attack under standard SNAr conditions. pressbooks.pubbyjus.com Consequently, this compound is generally unreactive towards nucleophilic aromatic substitution via the SNAr mechanism. For a reaction to occur with strong nucleophiles, extremely harsh conditions (high temperatures and pressures) would be required, likely proceeding through a different mechanism, such as one involving a benzyne (B1209423) intermediate, which could lead to a mixture of regioisomers. pressbooks.pub

Assessment of SNAr Pathways with Strong Nucleophiles

Nucleophilic aromatic substitution (SNAr) is a critical reaction pathway for aryl halides, particularly those activated by electron-withdrawing groups. youtube.compressbooks.pub In the case of this compound, the multiple halogen substituents create a complex electronic environment. The reaction generally proceeds via a two-step addition-elimination mechanism, involving the formation of a negatively charged intermediate known as a Meisenheimer complex. youtube.com The stability of this intermediate is paramount to the reaction's success. youtube.com

For an SNAr reaction to occur, the aromatic ring must be electron-deficient to be attacked by a nucleophile. masterorganicchemistry.com The presence of one or more electron-withdrawing groups on the ring facilitates this by stabilizing the anionic Meisenheimer complex. youtube.comyoutube.com While halogens are deactivating towards electrophilic substitution, their role in SNAr is more nuanced. Their inductive electron-withdrawing effect makes the ring more electrophilic and susceptible to nucleophilic attack. youtube.com

In the context of this compound, the cumulative inductive effect of the three halogen atoms renders the benzene ring sufficiently electrophilic to react with strong nucleophiles. The rate-determining step is typically the initial attack of the nucleophile to form the intermediate. youtube.com The subsequent step, the expulsion of a halide leaving group to restore aromaticity, is generally fast. youtube.com The relative reactivity of halogens as leaving groups in SNAr reactions is often F > Cl > Br > I, a trend influenced by the electronegativity and the strength of the carbon-halogen bond. The high electronegativity of fluorine makes the carbon it is attached to more electrophilic and thus more susceptible to nucleophilic attack. youtube.com

Directed SNAr Mechanisms in Polyhalogenated Systems

In polyhalogenated systems, the regioselectivity of nucleophilic aromatic substitution can sometimes be influenced by directing groups. While classic SNAr reactions are primarily controlled by the electronic activation of the ring, certain substituents can direct incoming nucleophiles to a specific position, a phenomenon known as directed SNAr (dSNAr). rsc.org

For instance, studies have shown that an ortho-iodobenzamide can undergo ortho-specific substitution with amines, a reaction that does not necessitate a strong electron-withdrawing group on the aromatic ring. rsc.org This directing effect highlights that factors beyond simple electronic activation can govern the outcome of SNAr reactions in complex molecules. In the case of this compound, which lacks a specific directing group like an amide, the regioselectivity of SNAr would be primarily dictated by the electronic and steric environment created by the three halogen atoms. The relative lability of the C-I versus C-Br bonds and the inductive effects of the halogens would be the determining factors for the site of nucleophilic attack.

Electrophilic Aromatic Substitution Reactions (Limited Scope Due to Deactivation)

Electrophilic aromatic substitution (EAS) involves the replacement of an atom, typically hydrogen, on an aromatic ring with an electrophile. wikipedia.org The reaction proceeds through a two-step mechanism: the attack of the aromatic ring on the electrophile to form a resonance-stabilized carbocation intermediate (arenium ion), followed by deprotonation to restore aromaticity. byjus.comlibretexts.org

The reactivity of the aromatic ring towards electrophiles is highly dependent on the nature of the substituents it carries. Activating groups donate electron density to the ring, stabilizing the arenium ion and increasing the reaction rate. wikipedia.org Conversely, deactivating groups withdraw electron density, destabilizing the intermediate and slowing the reaction. masterorganicchemistry.com

Halogens are a unique class of substituents in electrophilic aromatic substitution. They are considered deactivating groups, meaning that halogenated benzenes react more slowly than benzene itself. masterorganicchemistry.comquora.comyoutube.com This deactivation stems from their strong electron-withdrawing inductive effect, which outweighs their weaker electron-donating resonance effect. openstax.org

In this compound, the presence of three halogen atoms significantly deactivates the aromatic ring towards electrophilic attack. The cumulative inductive effect of two bromine atoms and one iodine atom strongly withdraws electron density from the ring, making it less nucleophilic and thus less reactive towards electrophiles. quora.comopenstax.org This substantial deactivation means that forcing conditions, such as the use of strong Lewis acid catalysts and high temperatures, would be necessary to achieve electrophilic substitution. wikipedia.orgmasterorganicchemistry.com Despite being deactivators, halogens are ortho-, para-directors because they can stabilize the carbocation intermediate through resonance when the electrophile adds to these positions. youtube.comopenstax.orgwou.edu However, the severe deactivation in a trihalogenated system like this compound makes electrophilic aromatic substitution a challenging and synthetically less viable pathway.

Metal-Halogen Exchange Reactions and Generation of Aryl Organometallics

Metal-halogen exchange is a fundamental transformation in organometallic chemistry that converts an organic halide into an organometallic species. wikipedia.org This reaction is particularly useful for the synthesis of organolithium and Grignard reagents from aryl halides. wikipedia.orglibretexts.org The exchange rate is dependent on the halogen, with the general trend being I > Br > Cl. wikipedia.orglibretexts.org

Lithium-halogen exchange is a kinetically controlled process used to prepare aryllithium reagents. harvard.edu The reaction typically involves treating an aryl halide with an alkyllithium reagent, such as n-butyllithium or tert-butyllithium. researchgate.net The position of the equilibrium is influenced by the stability of the carbanion intermediates. harvard.edu

For this compound, the much faster rate of exchange for iodine compared to bromine allows for highly regioselective metalation. researchgate.netmdpi.com Treatment with an alkyllithium reagent at low temperatures will preferentially cleave the C–I bond, leading to the formation of 2,3-dibromophenyllithium. This selectivity is a key synthetic advantage, providing a route to a specific aryllithium intermediate that can then be trapped with various electrophiles. researchgate.netnih.gov

Table 1: Regioselectivity in Lithium-Halogen Exchange

| Substrate | Reagent | Major Product | Selectivity |

|---|---|---|---|

| 1-Bromo-2-iodobenzene (B155775) | n-BuLi | 2-Bromophenyllithium | Iodine-Lithium Exchange mdpi.com |

| This compound | n-BuLi | 2,3-Dibromophenyllithium | Preferential Iodine-Lithium Exchange researchgate.net |

Grignard reagents (R-MgX) are versatile organometallic compounds typically prepared by the reaction of an organic halide with magnesium metal in an ethereal solvent. adichemistry.comwikipedia.orglibretexts.org An alternative method for their preparation is the magnesium-halogen exchange reaction, which involves treating an organic halide with a pre-formed Grignard reagent, such as isopropylmagnesium chloride (i-PrMgCl). wikipedia.orgorganic-chemistry.org This method often offers better functional group tolerance. wikipedia.org

In the case of polyhalogenated arenes like this compound, the exchange reaction with i-PrMgCl can also exhibit regioselectivity. Research on related 3-substituted 1,2-dibromoarenes has shown that the halogen-metal exchange occurs predominantly at the 2-position, ortho to the substituent. organic-chemistry.org This selectivity is attributed to the thermodynamic stability of the resulting arylmagnesium intermediate. organic-chemistry.org For this compound, the iodine atom is expected to be the most reactive site for exchange, leading to the formation of (2,3-dibromophenyl)magnesium iodide. The formation of Grignard reagents requires anhydrous conditions, as they are strong bases and will react with protic solvents like water. mnstate.eduyoutube.com

Table 2: Comparison of Organometallic Reagent Generation

| Reaction Type | Reagent | Key Feature | Resulting Species from this compound |

|---|---|---|---|

| Lithium-Halogen Exchange | n-Butyllithium | Kinetically controlled, fast exchange for iodine | 2,3-Dibromophenyllithium researchgate.netmdpi.com |

| Magnesium-Halogen Exchange | i-PrMgCl | Good functional group tolerance, thermodynamically driven | (2,3-Dibromophenyl)magnesium iodide wikipedia.orgorganic-chemistry.org |

Trapping Reactions of Generated Organometallics

The generation of organometallic species from this compound opens up synthetic pathways to a variety of functionalized derivatives through trapping reactions. The selective metalation at the most reactive carbon-iodine bond allows for the introduction of various electrophiles.

One common strategy involves the formation of a Grignard reagent or an organolithium species. For instance, the reaction of this compound with magnesium or alkyllithium reagents at low temperatures preferentially forms the corresponding organometallic intermediate at the C-I position. This intermediate can then be trapped with a range of electrophiles.

| Electrophile | Product |

| Carbon dioxide (CO2) | 2,3-Dibromobenzoic acid |

| Formaldehyde (HCHO) | (2,3-Dibromophenyl)methanol |

| N,N-Dimethylformamide (DMF) | 2,3-Dibromobenzaldehyde |

| Alkyl halides (R-X) | 1,2-Dibromo-3-alkylbenzene |

These trapping reactions are crucial for the synthesis of polysubstituted benzene derivatives that would be challenging to prepare through direct electrophilic aromatic substitution due to the directing effects of the existing halogen atoms. The regioselectivity of the initial metalation is a key factor in the successful application of these trapping reactions.

Cyclization Reactions and Annulation Strategies

The presence of multiple halogen atoms on the benzene ring of this compound provides unique opportunities for the construction of fused ring systems through cyclization and annulation reactions.

Intramolecular cyclization reactions of this compound derivatives can be initiated by selectively forming an organometallic species at one of the halogen positions, which then undergoes a nucleophilic attack on another part of the molecule. For example, if a side chain containing a suitable electrophilic group is introduced by trapping the initial organometallic intermediate, a subsequent intramolecular reaction can lead to the formation of a new ring.

A notable application is the synthesis of heterocyclic compounds. By carefully choosing the trapping electrophile and the reaction conditions, it is possible to direct the cyclization to form five- or six-membered rings. The differential reactivity of the carbon-halogen bonds (C-I > C-Br) is often exploited to control the sequence of bond-forming events.

This compound serves as a valuable precursor for the synthesis of polycyclic aromatic hydrocarbons (PAHs) and other extended π-systems. researchgate.netlibretexts.org These reactions often involve transition-metal-catalyzed cross-coupling reactions where the multiple halogen atoms act as handles for sequential bond formations.

For instance, through a series of palladium-catalyzed coupling reactions, such as Suzuki or Sonogashira couplings, it is possible to build up complex aromatic structures. A typical strategy might involve the selective coupling at the iodine position, followed by a second coupling at one of the bromine positions. This stepwise approach allows for the controlled assembly of the polycyclic framework.

Another powerful method is the use of aryne chemistry. Treatment of this compound with a strong base like sodium amide can generate a highly reactive benzyne intermediate. This intermediate can then undergo cycloaddition reactions with suitable dienes to form complex polycyclic systems in a single step.

| Reaction Type | Reagents | Product Type |

| Suzuki Coupling | Arylboronic acid, Pd catalyst, base | Polycyclic biaryl |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, base | Aryl-alkyne adduct |

| Aryne Cycloaddition | Strong base (e.g., NaNH2), diene | Fused bicyclic system |

These strategies are fundamental in materials science for the synthesis of organic semiconductors, dyes, and other functional materials where the extended aromatic structure is crucial for their properties. researchgate.net

Reaction Kinetics and Thermodynamic Studies of Transformations

Understanding the kinetics and thermodynamics of reactions involving this compound is essential for optimizing reaction conditions and predicting product distributions.

The rates of key transformations, such as metal-halogen exchange and subsequent coupling reactions, can be determined using various kinetic techniques. For example, by monitoring the disappearance of the starting material or the appearance of the product over time using methods like gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy, rate constants can be calculated.

In the context of organometallic intermediate formation, competitive experiments can provide relative rate data. For instance, reacting this compound with a limited amount of an organolithium reagent and analyzing the product mixture can reveal the relative rates of lithium-halogen exchange at the different positions. Such studies consistently show that the exchange is fastest at the iodine position.

Computational chemistry plays a vital role in elucidating the energetic profiles of reaction pathways involving this compound. researchgate.net Density functional theory (DFT) calculations can be used to model the structures of reactants, intermediates, transition states, and products. These calculations provide valuable insights into the thermodynamics and kinetics of the reactions.

For example, the calculated energies of the different possible organometallic intermediates can explain the observed regioselectivity of the metal-halogen exchange. The transition state energies for subsequent reactions, such as cyclization or coupling, can help to understand the factors that control the reaction rates and product outcomes.

Advanced Spectroscopic and Diffraction Based Structural Elucidation Methodologies for 1,2 Dibromo 3 Iodobenzene Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a powerful, non-destructive method for determining molecular structure in solution. slideshare.netomicsonline.org For a molecule like 1,2-dibromo-3-iodobenzene, which possesses three adjacent aromatic protons, a combination of one-dimensional (¹H, ¹³C) and advanced two-dimensional (2D) NMR experiments is essential for unequivocal assignment of all signals. omicsonline.orgweebly.com

Two-dimensional NMR experiments provide correlations between nuclei, resolving spectral overlap and revealing the bonding framework of a molecule. nih.gov

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled, typically through two or three bonds. sdsu.edu For this compound, a COSY spectrum would show cross-peaks connecting the signal of the proton at C4 with the proton at C5, and the proton at C5 with the proton at C6, establishing the connectivity of the three contiguous protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals to which they are directly attached (one-bond ¹H-¹³C coupling). columbia.edu It allows for the unambiguous assignment of each protonated carbon atom in the molecule.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC technique is crucial for piecing together the complete carbon skeleton by showing correlations between protons and carbons over two to three bonds (²J_CH_ and ³J_CH_). sdsu.educolumbia.edu For instance, the proton at C6 would show a three-bond correlation to the carbon atom bearing the iodine (C3), and the proton at C4 would show a three-bond correlation to the carbon bearing the bromine (C2). These long-range correlations are instrumental in confirming the substitution pattern. youtube.com

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals spatial proximities between nuclei, regardless of their bonding connections. In a rigid aromatic system like this, NOESY correlations would be observed between adjacent protons (H4-H5, H5-H6), confirming the connectivity data from COSY. For more complex derivatives with flexible side chains, NOESY is indispensable for determining stereochemistry and preferred conformations.

The following table illustrates the expected key 2D NMR correlations for the parent compound, this compound.

| Proton (Position) | COSY Correlations (with Proton at) | HSQC Correlation (with Carbon at) | Key HMBC Correlations (with Carbon at) |

| H4 | H5 | C4 | C2, C6 |

| H5 | H4, H6 | C5 | C1, C3 |

| H6 | H5 | C6 | C2, C4 |

This is a predictive table based on established NMR principles.

Dynamic NMR (DNMR) is used to study chemical processes that are fast on the human timescale but slow on the NMR timescale, such as conformational changes or hindered rotation. nih.gov For the planar this compound, this is not applicable. However, for derivatives bearing bulky substituents adjacent to a rotatable single bond (e.g., an N-aryl bond), hindered rotation can lead to the existence of stable, separable conformers known as atropisomers. acs.org

DNMR techniques, such as variable-temperature (VT) NMR and line-shape analysis, can be used to measure the energy barriers to rotation. princeton.eduunibo.it As the temperature is lowered, the rotation slows, and separate signals for each atropisomer may be observed. By analyzing the coalescence of these signals as the temperature is raised, the free energy of activation (ΔG‡) for the rotational process can be calculated, providing quantitative insight into the conformational stability of the derivative. nih.govrsc.org

Directly probing the halogen nuclei can provide unique information about their local electronic environment. However, the common isotopes of bromine (⁷⁹Br and ⁸¹Br) and iodine (¹²⁷I) are quadrupolar nuclei (spin I > 1/2). northwestern.eduhuji.ac.il This property means they interact with local electric field gradients, leading to very fast nuclear relaxation and consequently, extremely broad NMR signals—often too broad to be detected by standard high-resolution liquid-state NMR spectrometers. huji.ac.ilhuji.ac.il

¹²⁷I NMR: The iodine-127 nucleus has a very wide chemical shift range but is highly quadrupolar. huji.ac.il Its application in solution is often limited to studies of highly symmetric ions where the signal is narrower. researchgate.net For covalent organoiodides, the signals are typically extremely broad, though solid-state NMR techniques can be more successful. core.ac.uk

⁷⁹/⁸¹Br NMR: Both bromine isotopes are NMR active and quadrupolar. huji.ac.il ⁸¹Br is generally the preferred nucleus as it is slightly more sensitive and produces narrower lines than ⁷⁹Br. huji.ac.il However, like ¹²⁷I NMR, its use for covalently bonded bromine in molecules like this compound is challenging in solution. The technique is more commonly applied in solid-state NMR or nuclear quadrupole resonance (NQR) spectroscopy, which can provide information on the electronic structure and bonding at the bromine nucleus. nih.govresearchgate.netpascal-man.com

| Isotope | Spin (I) | Natural Abundance (%) | Characteristics for Aryl Halide Analysis |

| ¹²⁷I | 5/2 | 100 | High sensitivity but very large quadrupolar moment leads to extremely broad lines in solution NMR. huji.ac.il |

| ⁷⁹Br | 3/2 | 50.69 | Quadrupolar nucleus, gives very broad signals. Less sensitive than ⁸¹Br. northwestern.edu |

| ⁸¹Br | 3/2 | 49.31 | Quadrupolar nucleus, gives very broad signals. More sensitive and yields narrower lines than ⁷⁹Br. northwestern.edu |

Single-Crystal X-ray Diffraction (XRD) for Solid-State Structure and Intermolecular Interactions

Single-crystal X-ray diffraction (scXRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. mdpi.commdpi.comcarleton.edu It provides accurate data on molecular conformation, bond lengths, and bond angles, and reveals the complex network of intermolecular interactions that govern crystal packing. researchgate.netnih.gov

An XRD analysis of a suitable single crystal of a this compound derivative would provide its exact solid-state molecular structure. The analysis would confirm the planarity of the benzene (B151609) ring and reveal any minor distortions caused by the sterically demanding halogen substituents. Precise measurements of all bond lengths and angles would be obtained. carleton.edu For example, C–Br and C–I bond lengths are well-established, and any significant deviation from expected values could indicate unusual electronic effects or strain. Similarly, the C–C–C bond angles within the aromatic ring might deviate slightly from the ideal 120° to accommodate the bulky halogen atoms. researchgate.net

The table below presents typical bond length ranges for the types of bonds present in this compound, as would be determined by XRD.

| Bond Type | Typical Bond Length (Å) | Notes |

| C_aromatic–C_aromatic_ | 1.38 - 1.40 | Slight variations expected within the ring. |

| C_aromatic_–H | ~0.95 - 1.08 | H-atom positions can be refined from XRD data. |

| C_aromatic_–Br | ~1.88 - 1.92 | Dependent on the electronic environment. |

| C_aromatic_–I | ~2.08 - 2.12 | Longer than the C-Br bond due to the larger atomic radius of iodine. |

This table contains representative data from general chemical literature, not specific experimental values for this compound.

A crucial aspect of the solid-state structure of polyhalogenated compounds is the network of non-covalent interactions, particularly halogen bonding (XB). nih.govresearchgate.net A halogen bond is an attractive interaction between an electrophilic region on a halogen atom (known as a σ-hole) and a nucleophilic site on an adjacent molecule. mdpi.comacs.org These interactions are highly directional and play a significant role in crystal engineering. acs.org

In the crystal lattice of a this compound derivative, several types of halogen-halogen interactions would be expected to direct the supramolecular assembly:

Type II Interactions: These are the most common halogen bonds, where the electrophilic tip of one halogen atom (e.g., iodine) points towards the nucleophilic equatorial belt of another (e.g., bromine), with a C–X···X angle near 180°. The strength of these interactions generally follows the trend I > Br > Cl. nih.govnih.gov

An XRD study would precisely measure the distances and angles of these interactions, allowing for their classification and an understanding of their role in the crystal's architecture.

| Interaction Type | Typical Distance (d) | Typical Angle (θ) | Strength Trend |

| C–I···Br | d < sum of vdW radii (~3.80 Å) | C–I···Br angle ≈ 160-180° | Strong |

| C–I···I | d < sum of vdW radii (~3.96 Å) | C–I···I angle ≈ 160-180° | Strongest |

| C–Br···Br | d < sum of vdW radii (~3.70 Å) | C–Br···Br angle ≈ 160-180° | Moderate |

| C–Br···I | d < sum of vdW radii (~3.80 Å) | C–Br···I angle ≈ 160-180° | Moderate-Strong |

| C–X···π | - | - | Weak |

This table contains representative data based on studies of analogous polyhalogenated aromatic compounds. nih.govnih.gov

Polymorphism Studies in Crystalline Derivatives

Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a critical area of study in materials science and pharmaceuticals, as different polymorphs of the same compound can exhibit distinct physical properties. rigaku.com For derivatives of this compound, polymorphism is primarily investigated using single-crystal and powder X-ray diffraction (XRD). rigaku.comresearchgate.net These techniques provide definitive information about the solid-state arrangement of molecules, including cell parameters, space groups, and intermolecular interactions.

The formation of different polymorphs in halogenated benzene derivatives is often driven by a subtle balance of intermolecular forces, such as halogen bonding (X···X), halogen-π interactions, and van der Waals forces. nii.ac.jpresearchgate.net In the case of derivatives of this compound, the presence of three bulky halogen atoms can lead to complex packing arrangements. For instance, the substitution of a bromine atom with an iodine atom in a similar compound, 1,2,3-tribromo-5-nitrobenzene, to form 1,3-dibromo-2-iodo-5-nitrobenzene, was shown to significantly modify the network of halogen bonds, leading to different crystal structures. nih.gov

X-ray diffraction studies can reveal how these interactions guide the assembly of molecules into different crystalline lattices. researchgate.net For example, one polymorph might be stabilized by a network of Br···I interactions, while another might be dominated by Br···Br or π-π stacking interactions. These variations in molecular packing can influence properties such as melting point, solubility, and stability. While specific polymorphism studies on derivatives of this compound are not extensively documented in publicly available literature, the principles are well-established for polyhalogenated aromatic compounds. nih.govnih.gov

The table below illustrates the kind of data obtained from a single-crystal X-ray diffraction study that is used to distinguish between polymorphs, using hypothetical data for two polymorphs of a generic derivative.

| Parameter | Polymorph A | Polymorph B |

|---|---|---|

| Crystal System | Monoclinic | Orthorhombic |

| Space Group | P2₁/c | Pbca |

| a (Å) | 5.84 | 7.91 |

| b (Å) | 5.22 | 10.55 |

| c (Å) | 10.72 | 14.30 |

| β (°) | 96.4 | 90 |

| Volume (ų) | 324.8 | 1192.1 |

| Dominant Intermolecular Interaction | Br···I Halogen Bond | π-π Stacking |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula and Fragmentation Pathway Analysis in Mechanistic Studies

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the analysis of organic molecules, providing highly accurate mass measurements that can be used to determine the elemental composition of a compound and its fragments. libretexts.org This capability is crucial in mechanistic studies involving derivatives of this compound.

Isotopic Pattern Analysis for Halogen Identification

A key feature of mass spectrometry for identifying halogenated compounds is the analysis of isotopic patterns. fiveable.me The elements bromine and iodine have distinct isotopic signatures. Naturally occurring bromine consists of two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio (50.69% and 49.31%, respectively). libretexts.org Iodine, however, is monoisotopic, consisting of 100% ¹²⁷I. docbrown.info

The presence of two bromine atoms and one iodine atom in this compound (C₆H₃Br₂I) results in a highly characteristic isotopic pattern for the molecular ion [M]⁺. The combination of the two bromine isotopes leads to three possibilities: ⁷⁹Br⁷⁹Br, ⁷⁹Br⁸¹Br, and ⁸¹Br⁸¹Br. This creates a triplet of peaks for the molecular ion, separated by 2 mass-to-charge ratio (m/z) units, with a relative intensity ratio of approximately 1:2:1. This distinctive pattern is a powerful diagnostic tool for confirming the presence of two bromine atoms in the molecule. The exact mass measured by HRMS further allows for the unambiguous determination of the molecular formula. libretexts.org

The theoretical isotopic distribution for the molecular ion of this compound is detailed in the table below.

| Ion Formula | Isotopes | Calculated m/z | Relative Abundance (%) |

|---|---|---|---|

| [C₆H₃⁷⁹Br₂¹²⁷I]⁺ | (M) | 435.7489 | 51.4 |

| [C₆H₃⁷⁹Br⁸¹Br¹²⁷I]⁺ | (M+2) | 437.7469 | 100.0 |

| [C₆H₃⁸¹Br₂¹²⁷I]⁺ | (M+4) | 439.7448 | 48.6 |

Tandem Mass Spectrometry (MS/MS) for Elucidating Reaction Intermediates

Tandem Mass Spectrometry (MS/MS) is a powerful technique used to study the fragmentation of ions, which provides structural information and helps in elucidating reaction mechanisms. researchgate.net In an MS/MS experiment, a specific ion (a "parent" or "precursor" ion) is selected, subjected to fragmentation through collision-induced dissociation (CID), and the resulting "daughter" or "product" ions are analyzed. electronicsandbooks.com

For derivatives of this compound, MS/MS can be used to probe the structure of reaction intermediates formed during chemical transformations. By analyzing the fragmentation patterns, researchers can deduce the connectivity of atoms and the location of functional groups. Common fragmentation pathways for halogenated aromatic compounds include the loss of halogen atoms (as radicals) or hydrogen halides. mdpi.comrsc.org The relative weakness of the C-I bond compared to the C-Br bond suggests that the initial loss of an iodine radical is a likely fragmentation pathway.

For example, if a derivative of this compound is used in a cross-coupling reaction, HRMS and MS/MS can be used to identify transient organometallic intermediates. By isolating a proposed intermediate ion and subjecting it to CID, the resulting fragments can confirm its structure, providing crucial evidence for a proposed reaction mechanism. researchgate.net

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Molecular Fingerprinting in Research Contexts

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides detailed information about the functional groups present in a molecule and serves as a unique "molecular fingerprint." researchgate.net These techniques are based on the principle that molecular bonds vibrate at specific, quantized frequencies when they absorb energy.

Characteristic Vibrations of Halogenated Aromatic Rings

The FT-IR and Raman spectra of this compound and its derivatives are characterized by several key vibrational modes. researchgate.netmdpi.com

Aromatic C-H Stretching: These vibrations typically appear in the region of 3100-3000 cm⁻¹. orgchemboulder.com

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon bonds within the benzene ring result in a series of bands in the 1600-1400 cm⁻¹ region. orgchemboulder.com

C-H Bending: Out-of-plane C-H bending vibrations are found in the 900-675 cm⁻¹ region and are sensitive to the substitution pattern on the aromatic ring. orgchemboulder.comthieme-connect.de

Carbon-Halogen Stretching: The C-X stretching vibrations are found in the fingerprint region of the spectrum. As the mass of the halogen atom increases, the vibrational frequency decreases. spectroscopyonline.com Therefore, the C-Br stretch is expected at a lower wavenumber than a C-Cl stretch, and the C-I stretch occurs at an even lower frequency.

The table below summarizes the expected vibrational frequencies for key functional groups in this compound.

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Reference |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | orgchemboulder.com |